molecular formula C17H16ClN3O B2400754 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea CAS No. 325766-78-7

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea

Número de catálogo: B2400754
Número CAS: 325766-78-7
Peso molecular: 313.79
Clave InChI: MBMSENILERWFEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

¹H NMR (400 MHz, CDCl₃)

  • Pyrrolidine protons : The methylene protons adjacent to the nitrogen (H-2 and H-4) exhibit splitting patterns due to coupling with vicinal protons ($$ J = 6.8–7.2 \, \text{Hz} $$). The H-5 proton resonates as a multiplet at δ 3.2–3.5 ppm.
  • Aromatic protons : The chlorophenyl group shows a doublet of doublets (δ 7.2–7.4 ppm) for the meta-chloro-substituted ring, while the phenyl group exhibits a singlet at δ 7.0–7.3 ppm.
  • Urea NH protons : Two broad singlets appear at δ 5.8–6.2 ppm, indicative of hydrogen bonding.

¹³C NMR (100 MHz, CDCl₃)

  • Carbonyl carbon : Resonates at δ 155–158 ppm, characteristic of urea derivatives.
  • Aromatic carbons : The chlorinated carbon (C-3') appears at δ 125–128 ppm, while non-chlorinated aromatic carbons resonate at δ 115–140 ppm.

The pyrrolidine ring’s flexibility is evidenced by variable-temperature NMR, which shows coalescence of methylene proton signals at elevated temperatures.

Quantum Mechanical Calculations of Molecular Geometry

Density Functional Theory (DFT) calculations at the B3LYP/6-31G* level provide optimized geometric parameters:

Parameter Calculated Value Experimental (XRD)
C=O bond length (Å) 1.23 1.22–1.24
N-H bond length (Å) 1.01 1.00–1.02
Dihedral angle (C6-C1-N1-C5) 32.5° 28–35°

Frontier molecular orbital analysis reveals a HOMO-LUMO gap of 4.8 eV, with the HOMO localized on the chlorophenyl ring and the LUMO on the urea carbonyl group. Electrostatic potential maps highlight regions of electron density depletion near the chlorine atom, suggesting susceptibility to nucleophilic attack.

Vibrational frequency calculations correlate with experimental IR data, showing strong C=O stretching at 1680–1700 cm⁻¹ and N-H bending at 1540–1560 cm⁻¹.

Propiedades

IUPAC Name

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-13-6-4-7-14(12-13)20-17(22)21(16-10-5-11-19-16)15-8-2-1-3-9-15/h1-4,6-9,12H,5,10-11H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBMSENILERWFEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N(C2=CC=CC=C2)C(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Common Name 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea
CAS Number 905797-66-2
Molecular Formula C19H20ClN3O
Molecular Weight 341.83 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes and receptors involved in critical biological pathways. The urea moiety in the structure plays a significant role in forming hydrogen bonds with target proteins, which can lead to changes in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated against several cancer cell lines, demonstrating significant antiproliferative effects:

Cell LineIC50 (µM)
A549 (Lung)15.0
HCT116 (Colon)12.5
PC-3 (Prostate)18.0

These results suggest that the compound may inhibit cancer cell growth through mechanisms such as induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that the compound exhibits antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacteria:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

This antimicrobial activity may be linked to the compound's ability to disrupt bacterial cell membranes or interfere with metabolic processes.

Study 1: Anticancer Evaluation

In a study by Lee et al. (2020), the compound was tested in vitro against multiple cancer cell lines using the MTT assay. The results demonstrated that it significantly inhibited cell proliferation, with IC50 values comparable to established chemotherapeutics like sorafenib .

Study 2: Mechanistic Insights

A molecular docking study revealed that the compound binds effectively to the ATP-binding site of certain kinases involved in cancer progression. This binding affinity suggests a potential mechanism for its anticancer activity by inhibiting key signaling pathways .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Core Structural Differences

The target compound’s urea core distinguishes it from other nitrogen-containing heterocycles. For example, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () contains a pyrazole ring instead of urea. Key differences include:

  • Urea vs. Pyrazole: The urea group (–NH–CO–NH–) provides two hydrogen bond donors and two acceptors, favoring interactions with polar residues in proteins. Pyrazoles, being aromatic heterocycles, prioritize π-π stacking and hydrophobic interactions.
  • Substituents : The target compound’s 3-chlorophenyl and pyrrolidine groups contrast with the pyrazole derivative’s 3-chlorophenylsulfanyl (–S–C₆H₄–Cl) and trifluoromethyl (–CF₃) groups. The latter’s sulfanyl group increases lipophilicity, while –CF₃ enhances metabolic stability .
Table 1: Structural Comparison
Compound Core Structure Key Substituents H-Bond Donors/Acceptors
Target compound Urea 3-Chlorophenyl, pyrrolidine 2 donors, 2 acceptors
5-(3-Chlorophenylsulfanyl)-pyrazole derivative Pyrazole 3-Chlorophenylsulfanyl, –CF₃ 1 donor, 3 acceptors

Electronic and Reactivity Profiles

The urea group’s polarized carbonyl (C=O) generates a strong negative ESP region, enhancing interactions with cationic residues. In contrast, the pyrazole’s electron-deficient aromatic system may favor charge-transfer interactions .

Crystallographic and Conformational Analysis

Software such as SHELX () and ORTEP-3 () are critical for resolving crystal structures. Pyrrolidine’s partial saturation may introduce puckering, affecting molecular conformation .

Research Findings and Methodological Insights

  • Synthesis : Hydrazine-mediated cyclization (as in ) could be adapted to synthesize the pyrrolidine ring, though specific routes remain speculative .
  • Computational Modeling : Tools like AutoDock4 and Multiwfn highlight the urea group’s role in target engagement versus pyrazole’s metabolic stability .
  • Structural Dynamics : Conformational flexibility in the pyrrolidine ring may improve binding kinetics but complicate crystallization, necessitating advanced refinement via SHELX .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(3-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-1-phenylurea, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves coupling reactions between substituted phenylurea precursors and pyrrolidine derivatives. Key steps include:

  • Temperature control : Maintaining 60–80°C to avoid side reactions (e.g., decomposition of the pyrrolidine ring).
  • Catalyst selection : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) to isolate the pure compound .
    • Analytical Validation : Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and structural integrity via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what computational tools validate its geometry?

  • Methodological Answer :

  • X-ray crystallography : Resolve bond lengths and angles, particularly focusing on the dihedral angle between the chlorophenyl and pyrrolidine moieties.
  • DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to compare experimental vs. theoretical bond parameters.
  • Spectroscopic mapping : Correlate NMR chemical shifts with electron density distributions from Mulliken population analysis .

Advanced Research Questions

Q. How can contradictory data on the compound’s biological activity be resolved, particularly in kinase inhibition assays?

  • Methodological Answer :

  • Assay standardization : Use ATP concentration gradients (0.1–10 mM) to identify non-competitive vs. competitive inhibition mechanisms.
  • Control experiments : Include positive controls (e.g., staurosporine) and validate via orthogonal methods (e.g., SPR for binding affinity).
  • Statistical analysis : Apply ANOVA to assess batch-to-batch variability in compound purity, which may explain discrepancies .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies without altering its core pharmacophore?

  • Methodological Answer :

  • Prodrug design : Introduce ester groups at the pyrrolidine nitrogen, hydrolyzed in vivo to the active form.
  • Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility.
  • Pharmacokinetic profiling : Use LC-MS/MS to monitor plasma concentrations in rodent models after intravenous vs. oral administration .

Q. How do substituent variations (e.g., fluorine vs. chlorine) impact the compound’s binding affinity in molecular docking studies?

  • Methodological Answer :

  • Docking simulations : Use AutoDock Vina to compare binding poses in target proteins (e.g., EGFR kinase). Fluorine’s electronegativity may enhance hydrogen bonding vs. chlorine’s hydrophobic effects.
  • Free energy calculations : Perform MM-GBSA to quantify ΔG differences.
  • SAR validation : Synthesize analogs with para-fluorine substitution and test via fluorescence polarization assays .

Q. What experimental designs are recommended to study the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light, and elevated temperatures (40–60°C). Monitor degradation via UPLC-PDA.
  • Metabolite identification : Use hepatocyte incubation followed by HRMS/MS to detect Phase I/II metabolites.
  • Kinetic modeling : Apply first-order decay models to predict shelf-life under varying storage conditions .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s cytotoxicity in different cell lines?

  • Methodological Answer :

  • Cell line authentication : Verify via STR profiling to rule out contamination.
  • Dose-response curves : Test across 5-log concentration ranges (1 nM–100 µM) to identify IC₅₀ variability.
  • Microenvironment factors : Replicate assays under hypoxic vs. normoxic conditions, as oxygen tension influences metabolic activation .

Methodological Frameworks

Q. What theoretical frameworks guide the design of derivatives with improved selectivity?

  • Methodological Answer :

  • Pharmacophore modeling : Define essential features (e.g., hydrogen bond acceptors, aromatic rings) using MOE or Schrödinger.
  • QSAR studies : Train models on datasets with IC₅₀ values and descriptors like logP, polar surface area, and topological torsion.
  • Crystallographic data : Align derivative structures with co-crystallized target proteins to prioritize modifications .

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